molecular formula C22H16BrClN2O4 B11547302 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 303087-31-2

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11547302
CAS No.: 303087-31-2
M. Wt: 487.7 g/mol
InChI Key: HZXVXACWCFNNRD-DHRITJCHSA-N
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Description

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C22H16BrClN2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorophenoxyacetic acid with hydrazine hydrate to form the carbohydrazide intermediate. This intermediate is then reacted with 3-bromobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, would apply to its large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is not well-documented. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions could modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development .

Biological Activity

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C22H16BrClN2O
  • Molecular Weight : 445.5 g/mol
  • CAS Number : 688010-34-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Carbohydrazone : Reaction of 4-chlorophenoxyacetic acid with hydrazine derivatives.
  • Esterification : The resulting hydrazone is then esterified with bromobenzoic acid.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing the carbohydrazone moiety can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of angiogenesis by downregulating vascular endothelial growth factor (VEGF).
StudyCell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
HT-29 (Colon Cancer)15.0VEGF inhibition

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it possesses activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Anticancer Activity in Vivo : A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
  • Antimicrobial Efficacy : In a clinical setting, formulations containing this compound were tested against skin infections caused by resistant bacterial strains. Results indicated a higher efficacy compared to standard treatments, supporting its potential as a therapeutic agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It may interact with cellular receptors involved in growth signaling pathways.

Properties

CAS No.

303087-31-2

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c23-17-3-1-2-16(12-17)22(28)30-20-8-4-15(5-9-20)13-25-26-21(27)14-29-19-10-6-18(24)7-11-19/h1-13H,14H2,(H,26,27)/b25-13+

InChI Key

HZXVXACWCFNNRD-DHRITJCHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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